Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4,7-dihydro pyrimidine core fused with a triazole ring. Key structural features include:
- 5-Phenyl group: Enhances aromatic interactions and stability.
- 7-(2-Methoxyphenyl) substituent: The methoxy group at the ortho position of the phenyl ring influences electronic properties and steric effects.
- Ethyl ester at position 6: Modulates solubility and bioavailability.
This compound belongs to a class of molecules studied for diverse biological activities, including antiviral, antidiabetic, and anticoagulant properties . Its synthesis typically involves multicomponent reactions (MCRs) under eco-friendly conditions, such as using water-ethanol solvent systems or recyclable catalysts .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-9-5-4-6-10-14)24-21-22-13-23-25(21)19(17)15-11-7-8-12-16(15)27-2/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
LZFAAZWZWCVSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate with Substituted Diketones
The core triazolopyrimidine scaffold is often constructed via cyclocondensation between ethyl 5-amino-1,2,4-triazole-3-carboxylate and substituted diketones. For the target compound, 1-(2-methoxyphenyl)butane-1,3-dione serves as the diketone precursor. The reaction proceeds in acetic acid under reflux (110–120°C, 6–8 hours), yielding ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1, triazolo[1,5-a]pyrimidine-6-carboxylate after esterification .
Key Steps:
-
Cyclocondensation :
-
Esterification :
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.28 (m, 5H, phenyl), 6.98 (d, J = 8.4 Hz, 1H, methoxyphenyl), 6.51 (d, J = 3.6 Hz, 1H, pyrimidine-H), 4.36 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.36 (t, J = 7.2 Hz, 3H, CH₃) .
-
LCMS : m/z calculated for C₂₂H₂₁N₃O₃: 375.16; observed: 376.2 (M+1) .
Morita-Baylis-Hillman (MBH) Acetate-Mediated Synthesis
MBH acetates facilitate the construction of the dihydrotriazolopyrimidine core via a tandem aza-Michael addition and cyclization. For this compound, 2-nitro-1-(2-methoxyphenyl)prop-1-ene is used as the MBH acetate precursor .
Procedure :
-
MBH Acetate Preparation :
-
Reagents : 2-Methoxybenzaldehyde, nitroethane, DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Conditions : Room temperature, 24 hours.
-
-
Cyclization :
Optimization Insights :
-
Catalyst Screening : Cs₂CO₃ outperforms K₂CO₃ or Et₃N, reducing side-product formation.
-
Solvent Impact : DMF enhances solubility of intermediates compared to THF or MeCN .
Eco-Friendly Synthesis Using 4,4’-Trimethylenedipiperidine
A green chemistry approach employs 4,4’-trimethylenedipiperidine (TMP) as a bifunctional catalyst. This method avoids toxic solvents and reduces energy consumption .
Protocol :
-
One-Pot Cyclocondensation :
Advantages :
-
Liquid Additive : TMP’s low melting point (65°C) enables solvent-free conditions.
-
Reusability : TMP is recoverable via filtration and reused for 3 cycles without yield loss .
Comparative Analysis of Synthetic Methods
| Parameter | Cyclocondensation | MBH Acetate | TMP-Mediated |
|---|---|---|---|
| Yield (%) | 60–65 | 55–62 | 70–75 |
| Reaction Time (h) | 6–8 | 4 | 3 |
| Solvent | Acetic acid | DMF | Water/ethanol |
| Catalyst | None | Cs₂CO₃ | TMP |
| Eco-Friendliness | Low | Moderate | High |
Key Observations :
-
The TMP method offers the highest yield and shortest reaction time while adhering to green chemistry principles .
-
MBH acetate routes require stringent moisture control but provide access to diverse analogs .
Structural Confirmation and Analytical Data
X-ray Crystallography :
-
Crystal System : Monoclinic, space group P2₁/c.
-
Bond Angles : N1-C2-N3 = 112.5°, confirming triazole-pyrimidine fusion .
Thermogravimetric Analysis (TGA) :
-
Decomposition Temperature : 220°C, indicating thermal stability suitable for pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown antibacterial activity against various resistant bacterial strains. Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .
- Case Study : A study evaluating the efficacy of various triazole derivatives found that specific structural modifications enhanced their activity against resistant strains. The presence of methoxy and ethoxy groups was crucial for increasing bioavailability and binding affinity .
Anticancer Properties
The potential of this compound as an anticancer agent has been extensively studied:
- Cytotoxicity Assays : Research involving human cancer cell lines (e.g., MCF-7) has indicated significant growth inhibition. The compound's IC50 values were lower than those of conventional chemotherapeutics .
- Molecular Docking Studies : These studies revealed favorable binding interactions with proteins involved in cancer progression, suggesting its potential as a targeted therapy .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Mechanism of Action : Compounds in this category have been identified as inhibitors of TNFα and TNFR1 complexes critical in inflammatory responses .
- In Vivo Studies : Animal models have shown reductions in inflammatory markers when treated with related compounds, indicating their therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations at Position 6
The ester/carboxamide group at position 6 influences pharmacokinetics:
*Estimated using analogous compounds .
- Ethyl Ester : Common in synthetic intermediates but may require hydrolysis for prodrug activation.
- Carboxamide : Increases metabolic stability, making it preferable for drug development .
Pharmacological Potential and Challenges
- Toxicity Profile : Methoxy groups are generally less toxic than halogens (e.g., 7-(2,3-diCl-Ph)-TZP ), but in vivo studies are needed.
Biological Activity
Ethyl 7-(2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 324.34 g/mol
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antitumor properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer). It showed promising results with IC values indicating effective cytotoxicity compared to standard chemotherapeutic agents like Cisplatin. Specifically, some derivatives exhibited IC values as low as 17.83 μM against MDA-MB-231 cells .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Ethyl Triazolo | MDA-MB-231 | 17.83 |
| Ethyl Triazolo | MCF-7 | 19.73 |
| Cisplatin | MDA-MB-231 | Reference Value |
The mechanism by which triazolopyrimidine derivatives induce apoptosis in cancer cells is an area of active research. Preliminary findings suggest that these compounds may interfere with DNA replication and repair processes, leading to increased apoptosis in malignant cells. Molecular docking studies have indicated potential interactions with key proteins involved in cell cycle regulation and apoptosis pathways .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Study on Antiproliferative Effects :
- A study involving derivatives of triazolopyrimidines showed that compound variants exhibited significant antiproliferative effects against HePG-2 and other cancer cell lines.
- Results indicated that certain compounds led to a reduction in cell viability by more than 60% at concentrations of 100 μM.
-
In Vivo Studies :
- Animal models treated with selected triazolopyrimidine derivatives showed a reduction in tumor size and improved survival rates compared to control groups.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-component reactions (MCRs). A standard protocol involves the condensation of 5-amino-1,2,4-triazole derivatives, aromatic aldehydes (e.g., 2-methoxybenzaldehyde), and ethyl acetoacetate in ethanol under reflux conditions. Catalysts such as 3-aminopropyltriethoxysilane (APTS) enhance reaction efficiency by promoting cyclization . Alternative methods use molten-state TMDP (tetramethylenediamine piperazine) or acidic conditions (e.g., HCl in ethanol), though TMDP is preferred for higher yields despite handling challenges . Key parameters include solvent choice (ethanol/water mixtures), temperature (80–100°C), and catalyst loading (5–10 mol%).
Q. How is the molecular structure confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and ring conformations. For example, the dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å), and the triazole ring is planar .
- NMR spectroscopy : H and C NMR identify substituent positions, such as the 2-methoxyphenyl group (δ ~3.8 ppm for methoxy protons) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H] peaks).
Q. What are the key physicochemical properties influencing solubility and reactivity?
- Solubility : Enhanced by polar substituents (e.g., hydroxyl or methoxy groups) via hydrogen bonding .
- Reactivity : The triazole ring undergoes nucleophilic substitution, while the ester group at position 6 participates in hydrolysis or amidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity?
Regioselectivity is controlled by adjusting catalysts and solvents. For example:
- Ionic conditions (e.g., using BF-EtO) favor formation of 5-substituted derivatives.
- Acidic conditions (e.g., p-toluenesulfonic acid in benzene) promote 7-substituted products via thermodynamic control . Computational modeling (DFT) can predict regioselectivity by comparing intermediate stabilization energies.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. For example:
- NMR may suggest free rotation of the 2-methoxyphenyl group, while X-ray data show a fixed dihedral angle (83.94° between triazole and phenyl planes) .
- Cremer-Pople puckering parameters (θ, φ) from crystallography clarify ring conformations that NMR cannot resolve .
Q. How do structural modifications at the 2-methoxyphenyl group affect biological activity?
- Electron-donating groups (e.g., -OCH) enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
- Substituent position : Para-substituted analogs show higher antiproliferative activity (IC < 10 µM in cancer cells) compared to ortho/meta derivatives due to improved target binding .
Q. What catalytic mechanisms underlie the compound’s synthesis?
- APTS acts as a bifunctional catalyst: the amine group deprotonates reactants, while silanol facilitates cyclization via hydrogen bonding .
- TMDP promotes Knoevenagel condensation and subsequent heterocyclization through base-mediated enolate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
